

IUPAC name and molecular structure of Methyl 2,5-dichlorothiophene-3-carboxylate

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Compound of Interest

Compound Name: Methyl 2,5-dichlorothiophene-3-carboxylate

Cat. No.: B129875

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An In-depth Technical Guide to Methyl 2,5-dichlorothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2,5-dichlorothiophene-3-carboxylate**, a halogenated heterocyclic compound. The information presented herein is intended to support research and development activities by consolidating key chemical data.

IUPAC Name and Molecular Structure

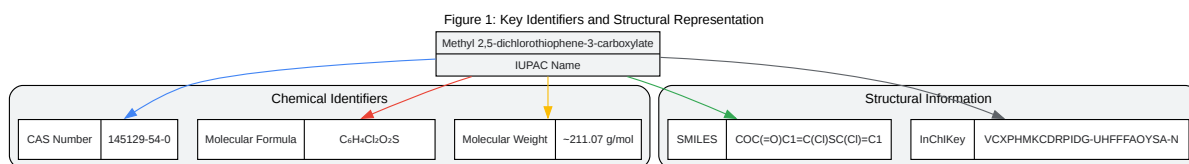
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **methyl 2,5-dichlorothiophene-3-carboxylate**^{[1][2]}.

Molecular Structure:

The structure consists of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a methyl carboxylate group at position 3.

- Molecular Formula: C₆H₄Cl₂O₂S^{[1][2]}
- SMILES: COC(=O)C1=C(Cl)SC(Cl)=C1^{[1][2]}

- InChI Key: VCXPHMKCDRPIDG-UHFFFAOYSA-N[1][2]



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Caption: Figure 1: Logical relationship of compound identifiers.

Physicochemical and Predicted Properties

The following tables summarize the available quantitative data for **Methyl 2,5-dichlorothiophene-3-carboxylate**.

Table 1: Physical Properties

Property	Value	Reference
Physical Form	Liquid	[1]
Appearance	Clear colorless to pale yellow	[1]
Molecular Weight	211.07 g/mol	
Assay (by GC)	≥97.5%	[1]

| Refractive Index | 1.5610-1.5650 (@ 20°C) |[1] |

Table 2: Predicted Physicochemical Properties

Property	Value	Source
XlogP	3.4	PubChem[2]

| Monoisotopic Mass | 209.93091 Da | PubChem[2] |

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z	Predicted CCS (Å²)	Source
[M+H] ⁺	210.93819	137.6	PubChem[2]
[M+Na] ⁺	232.92013	149.2	PubChem[2]
[M-H] ⁻	208.92363	142.2	PubChem[2]
[M+NH ₄] ⁺	227.96473	160.5	PubChem[2]

| [M+K]⁺ | 248.89407 | 145.0 | PubChem[2] |

Note: The Collision Cross Section (CCS) values are predicted using the CCSbase method and are provided for informational purposes.

Spectroscopic Data

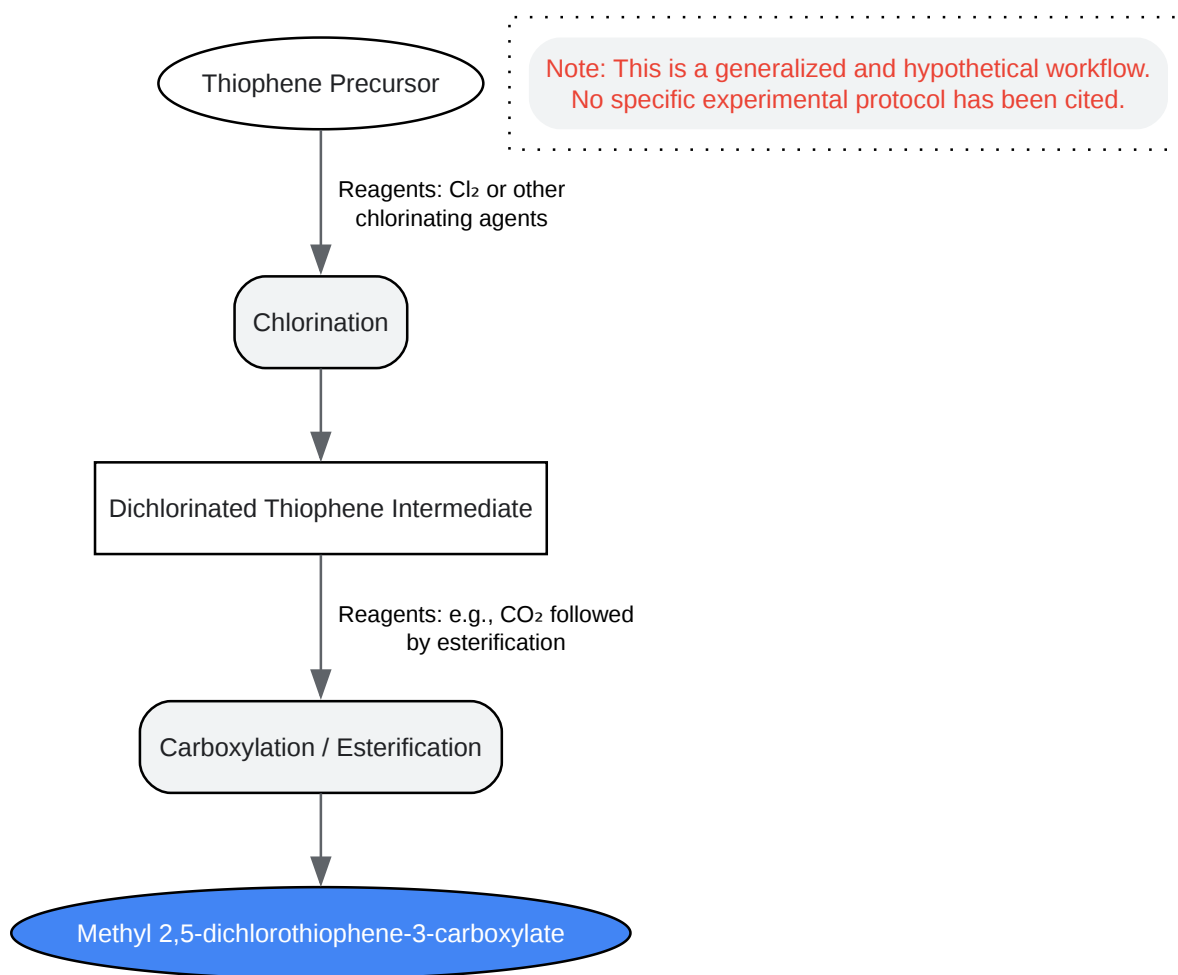
Detailed, experimentally-derived spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **Methyl 2,5-dichlorothiophene-3-carboxylate** are not readily available in the public domain. While some vendors indicate the availability of such data upon request, published spectra could not be located during the literature search[3].

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **Methyl 2,5-dichlorothiophene-3-carboxylate** is not described in the currently available scientific literature. While synthetic routes for structurally related compounds, such as other halogenated thiophenecarboxylic acid derivatives, have been published, a specific procedure for this molecule is not provided[4][5][6].

The synthesis of related thiophenes often involves halogenation of a thiophene precursor followed by functional group manipulation, such as carboxylation or esterification[4][5]. However, without a specific protocol, a workflow diagram cannot be accurately generated.

Figure 2: Generalized Synthetic Approach (Hypothetical)



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Caption: Figure 2: A hypothetical synthesis workflow.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the involvement of **Methyl 2,5-dichlorothiophene-3-carboxylate** in any specific biological signaling pathways. Its structural analogs, substituted thiophenes, are known to be important intermediates in the synthesis of

pharmaceuticals and other biologically active compounds, but the specific activity of this molecule has not been characterized in the reviewed literature[7][8].

Conclusion

Methyl 2,5-dichlorothiophene-3-carboxylate is a readily identifiable chemical compound with defined physical properties. However, there is a notable lack of publicly available, in-depth experimental data, including detailed synthetic protocols and comprehensive spectroscopic characterization. For researchers and drug development professionals, this compound may serve as a potential building block, but further in-house characterization and process development would be required for its application in synthesis or biological screening. Commercial suppliers are the primary source for this compound at present[1][9].

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